8-bromo-5-fluoroquinoline-2-carbonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline ring system is a recurring structural motif in a multitude of natural products, particularly alkaloids, and serves as a fundamental building block for a wide range of synthetic compounds with significant applications in medicinal chemistry and materials science. mdpi.comrsc.orgnumberanalytics.com Its prevalence in biologically active molecules has earned it the status of a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. rsc.orgacs.org This versatility stems from the quinoline core's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are crucial for molecular recognition and biological activity.
In the realm of medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comrsc.orgnumberanalytics.commdpi.com The development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, underscores the therapeutic potential of this heterocyclic system. acs.org Ongoing research continues to explore novel quinoline derivatives for the treatment of various diseases, with many candidates currently in clinical trials. mdpi.com
Beyond pharmaceuticals, the quinoline scaffold is integral to the development of advanced materials. Its inherent fluorescence and electrochemical properties make it a valuable component in the design of chemosensors, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). nih.govwikipedia.org The ability to tune the electronic properties of the quinoline ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.
The synthesis of quinolines has been a subject of extensive research for over a century, leading to the development of numerous classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.com In recent years, there has been a significant shift towards more efficient and sustainable synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, C-H bond activation, and multicomponent reactions. mdpi.comrsc.org These modern methodologies offer greater control over regioselectivity and functional group tolerance, enabling the construction of complex and highly functionalized quinoline derivatives.
Strategic Importance of Halogen and Cyano Functionalization in Heterocyclic Chemistry
The introduction of halogen atoms and cyano groups into heterocyclic scaffolds is a powerful strategy for modulating the physicochemical and biological properties of molecules. These functional groups exert profound effects on a molecule's electronics, lipophilicity, metabolic stability, and binding interactions, making them invaluable tools in drug discovery and materials science.
Halogen atoms (Fluorine and Bromine): The incorporation of halogens, such as fluorine and bromine, can dramatically alter a molecule's properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through the formation of favorable interactions with biological targets, and modulate the acidity or basicity of nearby functional groups. ebi.ac.uk The presence of a fluorine atom can also influence the conformation of a molecule, which can be critical for its biological activity.
Bromine, being larger and more polarizable than fluorine, can also significantly impact a molecule's properties. It can serve as a synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. nih.gov In terms of biological activity, the bromine atom can contribute to enhanced binding affinity through halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a Lewis base.
The Cyano Group: The cyano (or nitrile) group is a versatile functional group with a strong dipole moment and the ability to act as a hydrogen bond acceptor. Its electron-withdrawing nature can significantly influence the electronic properties of the heterocyclic ring to which it is attached. In medicinal chemistry, the cyano group is often introduced to improve a compound's metabolic stability and to serve as a key binding element in interactions with biological targets.
From a synthetic perspective, the cyano group is a valuable precursor that can be readily converted into other functional groups, such as carboxylic acids, amines, and amides, providing access to a diverse range of derivatives. nih.gov Its linear geometry and electronic properties also make it a useful component in the design of functional materials, including dyes and liquid crystals.
Contextualization of 8-bromo-5-fluoroquinoline-2-carbonitrile within Modern Synthetic Targets and Methodologies
The compound This compound represents a highly functionalized heterocyclic building block that embodies the principles of modern synthetic design. The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a cyano group—on the quinoline scaffold provides a versatile platform for the synthesis of a wide array of more complex molecules.
The cyano group at the 2-position further enhances the synthetic utility of this compound. It can be a target for nucleophilic addition or can be hydrolyzed to the corresponding carboxylic acid or amide, opening up avenues for the construction of a variety of derivatives. The electron-withdrawing nature of the cyano group also significantly influences the reactivity of the quinoline ring system.
Given its structure, this compound is likely a key intermediate in the synthesis of targeted libraries of compounds for screening in drug discovery programs. The combination of a privileged scaffold (quinoline) with strategically placed, synthetically versatile functional groups makes it a valuable tool for medicinal chemists. Modern synthetic methodologies, such as late-stage functionalization and diversity-oriented synthesis, are well-suited for leveraging the potential of such a highly decorated heterocyclic building block.
While specific research exclusively detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor for a range of advanced synthetic targets. The following sections will delve into the known properties and potential synthetic pathways related to this compound and its constituent functional groups.
Structure
3D Structure
Properties
CAS No. |
1698205-69-4 |
|---|---|
Molecular Formula |
C10H4BrFN2 |
Molecular Weight |
251.05 g/mol |
IUPAC Name |
8-bromo-5-fluoroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H |
InChI Key |
BDRXASYHRHOLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)Br)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 8-bromo-5-fluoroquinoline-2-carbonitrile, the expected monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). The theoretical exact mass allows for a narrow search window during experimental analysis, and a close match between the measured and calculated mass provides strong evidence for the correct molecular formula, C₁₀H₄BrFN₂. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the mass spectrum, further corroborating the presence of a bromine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within a molecule.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents, as well as the anisotropic effects of the aromatic rings. The expected signals would likely appear in the downfield region, typical for aromatic protons.
The coupling patterns (multiplicities) and coupling constants (J) provide crucial information about the neighboring protons. For instance, ortho-coupled protons will exhibit larger coupling constants than meta- or para-coupled protons. The fluorine atom will also couple with adjacent protons, leading to further splitting of the signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.2 | d | J(H3-H4) = ~8-9 |
| H-4 | 7.8 - 8.0 | d | J(H4-H3) = ~8-9 |
| H-6 | 7.5 - 7.7 | dd | J(H6-H7) = ~8-9, J(H6-F5) = ~5-6 |
| H-7 | 7.9 - 8.1 | d | J(H7-H6) = ~8-9 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The presence of the electron-withdrawing bromine, fluorine, and nitrile groups will cause the directly attached carbons and those in close proximity to shift downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 135 - 140 |
| C-4a | 120 - 125 |
| C-5 | 155 - 160 (d, J(C5-F) = ~250-260) |
| C-6 | 115 - 120 (d, J(C6-F) = ~20-25) |
| C-7 | 130 - 135 |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
| CN | 115 - 120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by its position on the quinoline ring and the presence of other substituents. The fluorine signal is expected to appear as a multiplet due to coupling with neighboring protons (H-4 and H-6). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal the correlations between them, which is essential for unambiguously assigning the structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the quinoline ring, such as H-3 and H-4, and H-6 and H-7. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals for the protonated carbons. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.eduresearchgate.net For example, correlations from H-3 and H-4 to the nitrile carbon (CN) would confirm its position at C-2.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, medium intensity |
| C=N, C=C (Aromatic) | 1500 - 1650 | Multiple sharp bands |
| C-H (Aromatic) | 3000 - 3100 | Weak to medium bands |
| C-F | 1000 - 1250 | Strong, characteristic band |
| C-Br | 500 - 650 | Weak to medium band |
The presence of a sharp band around 2230 cm⁻¹ would be a strong indication of the nitrile group. The complex pattern of bands in the 1500-1650 cm⁻¹ region is characteristic of the quinoline ring system. The C-F and C-Br stretching vibrations would also be present in their respective regions of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
No experimental data on the UV-Vis absorption spectrum of this compound could be located. Such data would provide insights into the electronic transitions within the molecule, including information on its chromophores and conjugation system.
Single-Crystal X-ray Diffraction Analysis
There are no published single-crystal X-ray diffraction studies for this compound. This type of analysis is crucial for definitively determining the solid-state structure of a molecule. Consequently, the following sub-topics cannot be addressed:
Crystal Packing and Intermolecular Interactions
An analysis of how the molecules of this compound arrange themselves in a crystal lattice is not possible. This includes the identification of potential intermolecular interactions such as halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking, which are critical in understanding the solid-state properties of a material.
Polymorphism Studies
There is no information regarding the existence of different crystalline forms, or polymorphs, of this compound. Polymorphism studies are important as different crystal structures of the same compound can lead to variations in its physical properties.
Chemical Reactivity and Transformation Chemistry
Reactivity of the Bromo Substituent
The bromine atom at the 8-position of the quinoline (B57606) ring is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org The feasibility of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In 8-bromo-5-fluoroquinoline-2-carbonitrile, the quinoline nitrogen and the 2-cyano group are strong electron-withdrawing groups. However, their activating effect is more pronounced at the 2-, 4-, 5-, and 7-positions. The bromo group at the 8-position is less activated towards SNAr compared to the fluoro group at the 5-position. Generally, for halogen-substituted aromatics, the susceptibility to SNAr follows the order F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic. Therefore, while not impossible under harsh conditions, SNAr reactions at the 8-bromo position are expected to be significantly less favorable than at the 5-fluoro position. Selective SNAr at the C-8 position in the presence of a C-5 fluoro substituent is unlikely.
The bromo substituent at the C-8 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. rsc.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The general order of reactivity for aryl halides in these transformations is I > Br > Cl. Thus, the C-8 bromo group can be selectively coupled in the presence of the C-5 fluoro group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling of 8-bromoquinolines is a well-established method for the synthesis of 8-arylquinolines. acs.org For this compound, this reaction would allow for the introduction of a variety of aryl or heteroaryl substituents at the 8-position.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the quinoline core at the 8-position. The reaction is catalyzed by a palladium complex and requires a base. mdpi.com While dehalogenation can be a competing side reaction, especially for aryl bromides, conditions can be optimized to favor the desired coupling product. beilstein-journals.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method would be used to introduce alkynyl moieties at the 8-position of the quinoline ring, which are valuable precursors for further transformations.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and allows for the formation of C(sp3)-C(sp2) and C(sp2)-C(sp2) bonds. nih.govnih.gov For the title compound, this would enable the introduction of alkyl, alkenyl, or aryl groups at the 8-position.
Below is an interactive data table summarizing the expected conditions for these cross-coupling reactions based on literature precedents for similar substrates.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 or PdCl2(dppf) | Na2CO3 or K2CO3 | Toluene/H2O or Dioxane/H2O | 8-Aryl-5-fluoroquinoline-2-carbonitrile |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N or K2CO3 | DMF or Toluene | 8-Vinyl-5-fluoroquinoline-2-carbonitrile |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N or Piperidine | THF or DMF | 8-Alkynyl-5-fluoroquinoline-2-carbonitrile |
| Negishi | Organozinc reagent | Pd(PPh3)4 or PdCl2(dppe) | - | THF or Dioxane | 8-Alkyl/Aryl-5-fluoroquinoline-2-carbonitrile |
Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reduction (e.g., with zinc or tin), or through radical pathways. youtube.com In the context of this compound, reductive dehalogenation would lead to the formation of 5-fluoroquinoline-2-carbonitrile. This transformation can be synthetically useful if the bromo group was initially used as a directing group or if its removal is desired in a later synthetic step. The process often involves the addition of an electron to the organohalide, leading to the cleavage of the carbon-halogen bond. youtube.com Quinone-mediated reductive dehalogenation has also been reported, where semiquinones act as the reducing agent. nsf.govnih.govresearchgate.net
Reactivity of the Fluoro Substituent
The fluorine atom at the 5-position exhibits distinct reactivity compared to the bromine at the 8-position. Its high electronegativity and the strength of the C-F bond make it less reactive in cross-coupling reactions but more susceptible to nucleophilic aromatic substitution, especially given its position on the electron-deficient quinoline ring.
The primary transformation for the fluoro group in this context is nucleophilic aromatic substitution (SNAr). The C-5 position is activated by both the ring nitrogen and the 2-cyano group. This activation makes the C-5 carbon highly electrophilic and prone to attack by nucleophiles. A wide range of nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. The high reactivity of the C-F bond in SNAr reactions of polyfluoroarenes is well-documented. nih.gov This selective reactivity allows for the introduction of various functional groups at the 5-position while leaving the 8-bromo substituent intact for subsequent cross-coupling reactions.
The following table illustrates potential SNAr reactions at the C-5 position.
| Nucleophile | Reagent | Solvent | Expected Product |
| Alkoxide | NaOR | ROH or DMF | 8-Bromo-5-alkoxyquinoline-2-carbonitrile |
| Thiolate | NaSR | DMF or DMSO | 8-Bromo-5-(alkyl/aryl)thioquinoline-2-carbonitrile |
| Amine | R2NH | DMSO or NMP | 8-Bromo-5-(dialkyl/aryl)aminoquinoline-2-carbonitrile |
The fluorine atom significantly influences the electronic and steric properties of the molecule.
Electronic Properties:
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect lowers the pKa of the quinoline nitrogen, making it less basic. It also increases the electrophilicity of the quinoline ring, particularly at the ortho and para positions relative to the fluorine atom. tandfonline.com This electronic perturbation can modulate the binding affinity of the molecule to biological targets. nih.gov
Mesomeric Effect: Fluorine has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but this is generally outweighed by its strong inductive effect.
C-F Bond Polarity: The high polarity of the C-F bond can lead to favorable dipole-dipole interactions and hydrogen bonding with biological macromolecules, which can enhance binding affinity and selectivity. tandfonline.com
Steric Properties:
Small Size: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This means that a fluorine atom can often be substituted for a hydrogen atom without causing significant steric hindrance. This is a key advantage in medicinal chemistry for creating isosteric analogues of bioactive compounds.
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule due to electrostatic interactions with other parts of the molecule or with its environment. tandfonline.com
The introduction of fluorine can also enhance metabolic stability by blocking sites of oxidative metabolism, as the C-F bond is significantly stronger than a C-H bond. tandfonline.comnih.gov
Reactivity of the Carbonitrile Group
The carbonitrile (or nitrile) group at the C-2 position of the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a carboxamide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. libretexts.orglibretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid, 8-bromo-5-fluoroquinoline-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.org
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate imidate is then protonated by water to form the amide. Similar to acid catalysis, the amide can be further hydrolyzed under basic conditions to yield the carboxylate salt, which upon acidic workup gives the carboxylic acid. libretexts.orgchemistrysteps.com The formation of 8-bromo-5-fluoroquinoline-2-carboxylic acid (CAS 1067914-57-1) from the corresponding nitrile is a documented transformation, indicating the feasibility of this reaction.
Table 1: Products of Hydrolysis of this compound
| Starting Material | Product Name | Chemical Formula | CAS Number |
| This compound | 8-bromo-5-fluoroquinoline-2-carboxamide | C₁₀H₆BrFN₂O | Not available |
| This compound | 8-bromo-5-fluoroquinoline-2-carboxylic acid | C₁₀H₅BrFNO₂ | 1067914-57-1 |
The carbonitrile group can be readily reduced to a primary amine, (8-bromo-5-fluoroquinolin-2-yl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.netscite.aiyoutube.comyoutube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The initial addition forms an imine anion, which is then further reduced by another equivalent of hydride to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine. researchgate.netscite.aiyoutube.comyoutube.com
The presence of other reducible functional groups on the quinoline ring should be considered, although the nitrile group is generally susceptible to reduction under these conditions. The existence of (8-bromoquinolin-2-yl)methanamine is documented, suggesting the successful application of reduction methodologies to related quinoline-2-carbonitriles.
Table 2: Product of Reduction of this compound
| Starting Material | Product Name | Chemical Formula |
| This compound | (8-bromo-5-fluoroquinolin-2-yl)methanamine | C₁₀H₈BrFN₂ |
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides, typically sodium azide (B81097), to form tetrazoles. This reaction provides a synthetic route to 5-(8-bromo-5-fluoroquinolin-2-yl)tetrazole. The reaction is often facilitated by a Lewis acid catalyst and can be promoted by heat or microwave irradiation. nih.gov The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry. Research on the synthesis of tetrazolo[1,5-a]quinolines from related precursors highlights the utility of such cycloaddition strategies in building complex heterocyclic systems. nih.govnih.gov
Table 3: Product of [3+2] Cycloaddition of this compound
| Starting Material | Reagent | Product Name |
| This compound | Sodium Azide (NaN₃) | 5-(8-bromo-5-fluoroquinolin-2-yl)tetrazole |
The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX), provides a pathway to ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comkhanacademy.orgkhanacademy.org The Grignard reagent adds to the nitrile carbon to form a magnesium salt of an imine. This intermediate is stable until an aqueous workup is performed. Hydrolysis of the imine then yields a ketone. masterorganicchemistry.com This method allows for the formation of a new carbon-carbon bond at the C-2 position.
Furthermore, nitriles can be converted to amidines, which are compounds with the RC(=NH)NH₂ functional group. This can be achieved through various methods, including the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with ammonia.
Reactivity of the Quinoline Heteroaromatic Core
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The reactivity is further modulated by the existing substituents.
In the case of this compound, the quinoline nucleus is heavily substituted with both electron-withdrawing (bromo, fluoro, carbonitrile) and deactivating (the quinoline nitrogen) groups. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion (the carbocyclic ring). researchgate.netresearchgate.net
Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion, which is even more deactivated towards electrophilic attack. researchgate.net For quinoline itself, nitration under acidic conditions yields a mixture of the 5- and 8-nitro derivatives. researchgate.net
Metalation and Lithiation Strategies
The presence of a carbon-bromine bond at the C8 position of this compound offers a prime site for metalation and lithiation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Lithiation via Halogen-Metal Exchange:
One of the most common strategies to functionalize aryl bromides is through lithium-halogen exchange. This reaction typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). For this compound, this would lead to the formation of the corresponding 8-lithioquinoline derivative. The general transformation is depicted below:
This compound + n-BuLi → 8-lithio-5-fluoroquinoline-2-carbonitrile + n-Butyl Bromide
The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce new substituents at the 8-position. The efficiency of this exchange is influenced by factors such as the choice of organolithium reagent, solvent, and temperature. Low temperatures (typically -78 °C or lower) are crucial to prevent side reactions, such as nucleophilic attack of the butyllithium (B86547) on the electron-deficient quinoline ring or the nitrile group.
Directed ortho-Metalation (DoM):
The fluorine atom at the 5-position can potentially act as a directing group for ortho-lithiation. While halogen-metal exchange at the C-Br bond is generally faster, under specific conditions, direct deprotonation at the position ortho to the fluorine (C6) could be a competing pathway, especially if a less reactive organolithium reagent or a bulky lithium amide base is employed. However, given the higher reactivity of the C-Br bond towards organolithiums, halogen-metal exchange is the more probable outcome.
Grignard Reagent Formation:
The formation of a Grignard reagent by reacting this compound with magnesium metal (Mg) is another viable metalation strategy. This reaction would yield the corresponding 8-(bromomagnesium)-5-fluoroquinoline-2-carbonitrile. Grignard reagents are generally less reactive and more selective than their organolithium counterparts, which can be advantageous in the presence of sensitive functional groups like the nitrile.
The table below summarizes the potential outcomes of trapping the 8-lithiated intermediate with various electrophiles.
| Electrophile | Reagent | Product at C8-position |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Aldehyde | R-CHO | Secondary alcohol |
| Ketone | R₂C=O | Tertiary alcohol |
| Alkyl halide | R-X | Alkyl group |
| Disulfide | R-S-S-R | Thioether |
Table 1: Representative Trapping Reactions of 8-lithio-5-fluoroquinoline-2-carbonitrile
Mechanistic Investigations of Key Reaction Pathways
The precise mechanisms of the reactions involving this compound are complex and can be influenced by the specific reaction conditions and the nature of the reactants.
Mechanism of Lithium-Halogen Exchange:
Two primary mechanisms have been proposed for the lithium-halogen exchange reaction.
Nucleophilic Attack/"Ate-Complex" Formation: This pathway involves the nucleophilic attack of the organolithium reagent on the bromine atom of the quinoline. This forms a transient, unstable intermediate known as an "ate-complex". This complex then collapses, leading to the formation of the aryllithium species and the alkyl bromide byproduct. The presence of electron-withdrawing groups like the nitrile and fluorine on the quinoline ring can influence the stability of this intermediate.
Single-Electron Transfer (SET): An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl bromide, generating a radical anion and a radical cation. The radical anion then fragments to give an aryl radical and a bromide anion. The aryl radical subsequently reacts with the organolithium radical to form the final aryllithium product. The likelihood of a SET mechanism can be influenced by the solvent and the presence of additives.
For this compound, the highly electron-deficient nature of the quinoline ring system may favor the formation of an "ate-complex". However, detailed experimental studies would be required to definitively elucidate the dominant pathway.
Influence of Substituents on Reactivity:
The electronic properties of the substituents play a crucial role in the reactivity of the quinoline ring.
-CN group (Nitrile): As a strong electron-withdrawing group, the nitrile at the 2-position deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. It also increases the acidity of the proton at the 3-position, which could potentially lead to competitive deprotonation under certain conditions.
-F group (Fluoro): The fluorine atom at the 5-position is also electron-withdrawing via its inductive effect, further deactivating the ring to electrophilic substitution. As mentioned, it can also act as a directed metalation group.
-Br group (Bromo): The C-Br bond is the primary site for halogen-metal exchange, initiating the functionalization at the 8-position.
The interplay of these groups dictates the regioselectivity and feasibility of various transformations. For instance, the combined electron-withdrawing effects of the fluoro and nitrile groups make the quinoline nucleus susceptible to nucleophilic aromatic substitution, although the primary focus here is on metalation at the C-Br bond.
Derivatization and Analog Synthesis from 8 Bromo 5 Fluoroquinoline 2 Carbonitrile
Rational Design Principles for Structural Diversification
The derivatization of a lead compound like 8-bromo-5-fluoroquinoline-2-carbonitrile is guided by rational design principles aimed at systematically exploring chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Quinoline (B57606) is a key pharmacophore in numerous approved drugs, and its derivatives are known to possess anticancer, antibacterial, antiviral, and anti-inflammatory activities. The design of new analogs from the this compound scaffold leverages several core concepts:
Structure-Activity Relationship (SAR) Studies: The primary goal is to understand how modifications at each position affect the compound's interaction with a biological target. The bromine at the 8-position, the fluorine at the 5-position, and the nitrile at the 2-position provide orthogonal sites for modification, allowing for a systematic SAR exploration.
Bioisosteric Replacement: The carbonitrile group can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which are common in bioactive molecules. For instance, converting the nitrile to a tetrazole ring is a widely used strategy in medicinal chemistry to improve metabolic stability and binding interactions.
Conformational Control: The quinoline core is a rigid structure. Adding substituents can influence the preferred conformation of flexible side chains, which can be crucial for fitting into a specific protein binding pocket.
By applying these principles, chemists can design libraries of compounds with a high probability of yielding derivatives with enhanced potency and improved drug-like properties.
Functionalization at Halogenated Positions
The two halogen atoms on the quinoline ring, bromine at C8 and fluorine at C5, exhibit distinct reactivities, allowing for selective functionalization.
The 8-bromo position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This is the most versatile handle on the molecule for introducing structural diversity. Common transformations include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds, generating biaryl structures.
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to form C-N bonds, introducing diverse amino substituents. This is a cornerstone of modern medicinal chemistry for creating aryl amines.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linchpins for further cyclization or as functional groups in their own right.
Heck Coupling: Reaction with alkenes to form new substituted olefins on the quinoline scaffold.
The 5-fluoro position , in contrast, is generally much less reactive towards palladium-catalyzed cross-coupling. The C-F bond is significantly stronger than the C-Br bond. However, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated. The electron-withdrawing nature of the quinoline nitrogen and the nitrile group enhances the electrophilicity of the ring system, making substitution by strong nucleophiles (like thiols or amines) at the fluoro-position possible, albeit typically under more forcing conditions than the coupling reactions at the bromo-position.
| Reaction Type | Position | Reagents & Conditions (Analogous Examples) | Product Type | Ref. |
| Suzuki-Miyaura Coupling | C8-Br | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 8-Aryl-5-fluoroquinoline-2-carbonitrile | |
| Buchwald-Hartwig Amination | C8-Br | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, 100 °C | 8-(Amino)-5-fluoroquinoline-2-carbonitrile | |
| Sonogashira Coupling | C8-Br | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 8-Alkynyl-5-fluoroquinoline-2-carbonitrile | |
| Nucleophilic Aromatic Substitution | C5-F | R-SH (Thiol), K₂CO₃, DMF, 80-120 °C | 8-Bromo-5-(thioether)-quinoline-2-carbonitrile |
Modification of the Carbonitrile Group
The carbonitrile group at the C2 position is a versatile functional group that can be transformed into several other important moieties, significantly expanding the chemical diversity of the scaffold.
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then, upon further reaction, a carboxylic acid . These groups are valuable as they can participate in hydrogen bonding and serve as handles for further amide coupling reactions.
Reduction: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), borane (B79455) (BH₃), or catalytic hydrogenation (e.g., H₂/Raney Nickel). The resulting amine is a key building block for introducing further substituents.
Cycloaddition (Tetrazole Formation): The [3+2] cycloaddition of an azide (B81097) source (e.g., sodium azide with a Lewis acid or ammonium (B1175870) chloride) to the nitrile group is a highly effective method for creating a 5-substituted tetrazole ring. Tetrazoles are widely used as bioisosteres of carboxylic acids in drug design, often improving metabolic stability and pharmacokinetic properties.
| Reaction Type | Reagents & Conditions (Analogous Examples) | Resulting Functional Group | Ref. |
| Hydrolysis to Amide | H₂SO₄ (conc.), 100 °C | -CONH₂ (Carboxamide) | |
| Hydrolysis to Acid | NaOH (aq.), reflux | -COOH (Carboxylic Acid) | |
| Reduction to Amine | LiAlH₄, THF; then H₂O workup | -CH₂NH₂ (Aminomethyl) | |
| Reduction to Amine | H₂, Raney Nickel, NH₃/EtOH | -CH₂NH₂ (Aminomethyl) | |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120 °C | -CN₄H (5-substituted-1H-tetrazole) |
Heterocycle Annulation and Fusion Strategies
Annulation, the process of building a new ring onto an existing one, can be achieved by leveraging the functional groups of this compound. These strategies lead to more complex, rigid, and structurally novel polycyclic systems.
One common approach involves a two-step sequence using the 8-bromo position. For example, a Sonogashira coupling can introduce an alkyne with a terminal nucleophile (like a hydroxyl or amino group). Subsequent intramolecular cyclization, often catalyzed by a transition metal or promoted by a base, can then form a new fused ring.
Alternatively, the nitrile group can be used as an anchor for annulation. For instance, a reaction with hydrazine (B178648) can lead to the formation of a fused pyrazole (B372694) ring, creating a pyrazolo[3,4-b]quinoline system. This strategy is particularly powerful for creating novel heterocyclic scaffolds with potential biological activities.
Synthesis of Complex Polycyclic Systems Incorporating the Quinoline Scaffold
Building upon annulation strategies, more elaborate polycyclic systems can be constructed. By combining multiple reactions sequentially, chemists can rapidly increase molecular complexity. For example, one could first perform a Suzuki coupling at the C8-position to add an aryl ring bearing an ortho-functional group (e.g., an amino or hydroxyl group). An intramolecular cyclization could then be triggered to form a new six- or seven-membered ring fused to the quinoline core at the 7- and 8-positions.
Further derivatization of the newly formed ring or modification of the nitrile group can then lead to highly complex, three-dimensional structures. These advanced scaffolds are often explored in the context of natural product synthesis or in the search for compounds that can interact with challenging biological targets.
Combinatorial Chemistry Approaches for Library Generation
The this compound scaffold is ideally suited for combinatorial chemistry and parallel synthesis to generate large libraries of related compounds for high-throughput screening. The distinct reactivity of the bromo and nitrile groups allows for a divergent synthetic approach.
A typical strategy would involve:
Scaffold Preparation: Synthesis of the core this compound.
First Diversification (e.g., at C8): The scaffold is reacted with a library of boronic acids via parallel Suzuki coupling in a multi-well plate format. This creates a first-generation library where the 8-position is varied.
Second Diversification (e.g., at C2): Each of the products from the first step can then be subjected to a second reaction, for example, conversion of the nitrile to a tetrazole. This creates a second-generation library with diversity at both the C8 and C2 positions.
This "split-and-pool" or parallel synthesis approach allows for the rapid and efficient creation of hundreds or thousands of unique analogs from a single, versatile starting material, maximizing the chances of discovering novel bioactive compounds.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide a detailed picture of a molecule's behavior at the atomic level. For a molecule like 8-bromo-5-fluoroquinoline-2-carbonitrile, these calculations would be performed using a basis set, such as 6-31G** or 6-311++G(d,p), which describes the atomic orbitals. sigmaaldrich.comnih.gov
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbital Analysis)
The electronic structure of a molecule is central to its reactivity and spectroscopic properties. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.
The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net
For this compound, the HOMO would likely be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO would be influenced by the electron-withdrawing nitrile and halogen substituents. Analysis of related, though different, molecules like 5-Bromobenzene-1,3-dicarbonitrile has shown a frontier orbital gap of 3.726 eV, which helps in understanding chemical reactivity and kinetic stability. researchgate.net
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key.
The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would be expected around the nitrogen atom of the quinoline ring and the nitrile group.
Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green and yellow represent areas with intermediate or neutral potential.
Prediction of Molecular Geometry and Conformational Preferences
Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry with the lowest energy. sigmaaldrich.com For this compound, the quinoline core is planar. The calculations would determine the precise bond lengths, bond angles, and dihedral angles.
While the core structure is rigid, conformational preferences are generally not a significant factor for this molecule, as there are no freely rotating single bonds that would lead to distinct, stable conformers. The primary geometric parameters of interest would be the planarity of the quinoline system and the orientation of the substituents relative to the ring.
Table 2: Hypothetical Geometric Parameters for this compound
| Bond/Angle | Predicted Value |
| C-Br Bond Length | Data not available |
| C-F Bond Length | Data not available |
| C≡N Bond Length | Data not available |
| C-C-N Bond Angle | Data not available |
Vibrational Frequency Analysis (IR/Raman Spectral Prediction)
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. sigmaaldrich.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or wagging. nih.govresearchgate.net By calculating the frequencies of these normal modes, a theoretical spectrum can be generated.
Comparing the predicted spectrum to an experimentally obtained spectrum can help to confirm the molecule's structure and assign the observed spectral bands to specific vibrational modes. sigmaaldrich.comnih.gov For this compound, key vibrational frequencies would include:
The C≡N stretch of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations of the quinoline ring.
Vibrations corresponding to the C-Br and C-F bonds.
Studies on similar halogenated compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline, have successfully used DFT to assign fundamental vibrational modes. sigmaaldrich.com
Chemical Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
Quantum chemical calculations can also provide a range of descriptors that quantify a molecule's reactivity. These go beyond the simple HOMO-LUMO analysis to provide a more nuanced picture.
Fukui Functions : These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a site-specific measure of reactivity.
Electrophilicity Index (ω) : This global descriptor measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated from the HOMO and LUMO energies.
Chemical Potential (μ) , Hardness (η) , and Softness (S) : These are other global descriptors related to the HOMO and LUMO energies that help to characterize the stability and reactivity of the molecule.
These descriptors are valuable in predicting how this compound would behave in various chemical reactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations are often performed on a single, static molecule in a vacuum, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like a protein or DNA. nih.govresearchgate.net
For this compound, MD simulations would be particularly relevant for studying:
Intermolecular Interactions : How the molecule interacts with solvent molecules or with other molecules of the same type.
Conformational Flexibility : Although the molecule itself is largely rigid, MD can explore minor fluctuations in its structure.
Binding to Biological Targets : If this compound were being investigated as a potential drug, MD simulations could model its binding to a target protein, providing insights into the stability of the complex and the key interactions involved. nih.govresearchgate.net The simulation would track the trajectory of the molecule and the protein over time, which can be on the order of nanoseconds to microseconds.
The process typically involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulated box with solvent, and then solving Newton's equations of motion for every atom in the system. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts with a high degree of accuracy. For a molecule such as this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F).
The predicted chemical shifts (δ) are typically obtained by referencing the calculated isotropic shielding constants (σ) of the nuclei in the target molecule to the shielding constants of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on common values for substituted quinolines, is presented below. The exact values would require specific DFT calculations (e.g., using the B3LYP functional and a basis set like 6-311+G(2d,p)).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles of computational NMR prediction for substituted quinolines. Actual values would be derived from specific quantum chemical calculations.
| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C2 | ~135-145 | Attached to the electron-withdrawing nitrile group. |
| C3 | ~120-130 | Influenced by the nitrile group and the quinoline ring system. |
| C4 | ~140-150 | Affected by the overall electronic structure of the quinoline core. |
| C4a | ~125-135 | Bridgehead carbon, influenced by both rings. |
| C5 | ~150-160 (J_CF coupling) | Directly bonded to the highly electronegative fluorine atom. |
| C6 | ~115-125 (J_CF coupling) | Ortho to the fluorine, showing coupling. |
| C7 | ~130-140 | Meta to the fluorine and influenced by the bromine atom. |
| C8 | ~110-120 | Directly bonded to the bromine atom, experiencing a heavy-atom effect. |
| C8a | ~145-155 | Bridgehead carbon, influenced by the bromine and fluorine substituents. |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Understanding the formation of this compound can be significantly enhanced through computational transition state analysis. This involves mapping the potential energy surface of a chemical reaction to identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state (the activation energy) determines the reaction rate.
For instance, a key step in the synthesis of related quinoline-2-carbonitriles is the cyanation of a corresponding halo-quinoline precursor. A computational study would model the reactants (e.g., 2,8-dibromo-5-fluoroquinoline and a cyanide source like copper(I) cyanide) and calculate the geometry and energy of the transition state for the nucleophilic aromatic substitution reaction. Such studies can elucidate whether the reaction proceeds via a concerted mechanism or a multi-step pathway involving intermediate complexes. These computational models can also predict the influence of catalysts, solvents, and temperature on the reaction outcome and efficiency.
Scaffold-Based Theoretical Docking Studies
Theoretical docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a derivative of this compound) into the active site of a target protein.
While specific docking studies for this compound are not widely published, the quinoline scaffold itself is a well-known privileged structure in medicinal chemistry. Theoretical docking studies on analogous compounds often reveal key intermolecular interactions that contribute to binding affinity. These interactions can include:
Hydrogen Bonding: The quinoline nitrogen atom can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.
Halogen Bonding: The bromine atom at the C8 position can act as a halogen bond donor, interacting with Lewis basic sites (e.g., backbone carbonyl oxygens) in the protein.
A hypothetical docking study would place this compound into a protein's active site and calculate a docking score, which estimates the binding affinity. The results would be visualized to analyze the specific interactions driving the binding.
QSAR Studies (Quantitative Structure-Property/Reactivity Relationships)
Quantitative Structure-Activity/Property Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property, such as their biological activity, reactivity, or a physicochemical property.
For a compound like this compound, a QSAR study focused on physicochemical properties would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as:
Topological Descriptors: Describe the connectivity of atoms.
Electronic Descriptors: Quantify electron distribution, such as dipole moment and partial charges.
Quantum Chemical Descriptors: Include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to reactivity.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.
A QSAR model would then be built by finding a mathematical relationship between these descriptors and a measured or predicted property. For example, a QSAR model could predict the lipophilicity (logP) or the electronic reactivity of a series of substituted quinoline-2-carbonitriles based on their calculated descriptors. This allows for the prediction of properties for new, unsynthesized compounds in the series.
Table 2: Relevant Compound Names
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| Copper(I) cyanide |
| 2,8-dibromo-5-fluoroquinoline |
| Phenylalanine |
| Tyrosine |
Role As a Synthetic Building Block and Privileged Scaffold
Intermediate in the Synthesis of Complex Organic Molecules
The utility of halogenated quinolines as intermediates is well-established. For instance, related compounds like 4-bromo-8-fluoroquinoline (B1285068) serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The bromo group is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig couplings. ossila.com
Similarly, 8-bromo-5-fluoroquinoline-2-carbonitrile is poised to be an ideal intermediate. The bromo group can be readily converted or replaced, while the nitrile group offers a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This multi-faceted reactivity allows chemists to build molecular complexity in a controlled, stepwise manner. For example, many pharmacologically active compounds have been synthesized using 5-bromoisoquinoline (B27571) as a foundational building block, leveraging the reactivity of the halogen for metal-catalyzed couplings and the nitro group for further transformations. orgsyn.org
Table 1: Potential Transformations of this compound
| Functional Group | Position | Potential Reactions | Resulting Functional Group |
|---|---|---|---|
| Bromo | C8 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Couplings | Alkyl, Aryl, Alkenyl, Alkynyl, Amino, etc. |
| Fluoro | C5 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Amino, Thiol, etc. |
| Nitrile (Cyano) | C2 | Hydrolysis (acidic or basic) | Carboxylic Acid, Amide |
| Reduction (e.g., with LiAlH4) | Primary Amine |
Scaffold for Novel Heterocyclic Architectures
The quinoline (B57606) core of this compound is a robust platform for constructing novel and elaborate heterocyclic systems. The inherent reactivity of its substituents allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. The synthesis of novel phthalonitriles from 8-hydroxyquinoline (B1678124), which are then brominated, demonstrates how the quinoline core can be elaborated into more complex structures. acgpubs.org
By leveraging the bromo and nitrile groups, chemists can design and execute synthetic routes to create polycyclic aromatic or heteroaromatic structures that are otherwise difficult to access. This capability is crucial for generating libraries of new compounds for screening in drug discovery and materials science. The development of chromenopyridine derivatives, for instance, highlights how established scaffolds can be used to generate new heterocyclic systems with significant biological potential. mdpi.com
Application in Supramolecular Chemistry and Molecular Recognition
While direct research on the supramolecular properties of this compound is limited, its structure suggests significant potential. Supramolecular chemistry involves the study of systems held together by non-covalent intermolecular forces. brighton.ac.uk The flat, aromatic surface of the quinoline ring can participate in π-π stacking interactions, a key driving force in the self-assembly of molecules.
Furthermore, the molecule possesses several sites capable of acting as hydrogen bond acceptors: the nitrogen atom of the quinoline ring, the fluorine atom, and the nitrogen of the nitrile group. These features could enable the molecule to act as a "guest" within larger "host" molecules or to self-assemble into well-defined supramolecular structures like gels or polymers. brighton.ac.uk The ability of different functional groups to guide molecular conformation is a key principle in forming these complex assemblies. brighton.ac.uk
Contribution to Material Science
Halogenated and functionalized quinolines are gaining attention in material science. The related compound 4-bromo-8-fluoroquinoline is noted for its potential use in synthesizing materials for dyes and solar cells. ossila.com This is due to the extended π-conjugated system of the quinoline core, which can be further extended through reactions at the bromo-substituent.
This suggests that this compound could also be a valuable building block for organic electronic materials. By using the bromo group as an anchor point for polymerization or for attaching other chromophores via cross-coupling reactions, it could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. For example, a similar bromo-substituted quinoline has been used to enhance the fluorescent signal in an electrochemical sensor. ossila.com
Design of Ligands for Metal Catalysis
The structure of this compound is highly conducive to its use as a ligand in organometallic chemistry and catalysis. The nitrogen atom in the quinoline ring is a classic Lewis basic site that can coordinate to a wide variety of metal centers.
Moreover, the adjacent nitrile group at the C2 position can also participate in metal coordination. The proximity of the ring nitrogen and the nitrile nitrogen creates a bidentate "pincer" motif (N,N-chelation), which can form stable complexes with transition metals. Such ligands are highly sought after in catalysis because they can enforce specific geometries around the metal center, leading to enhanced reactivity and selectivity in catalytic transformations. The analysis of how various macrolide antibiotics with different chemical modifications bind within the ribosomal tunnel shows that even small chemical changes can significantly alter binding modes and effectiveness, a principle that also applies to ligand design. iupac.org
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding
The academic understanding of "8-bromo-5-fluoroquinoline-2-carbonitrile" is currently limited, with no extensive research dedicated specifically to this molecule appearing in major chemical databases. However, a significant body of research on quinoline (B57606) derivatives provides a strong foundation for predicting its properties and potential. Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in materials science. nih.govresearchgate.netnih.gov The functionalization of the quinoline scaffold at various positions has been shown to significantly influence its biological and chemical properties. nih.gov
The introduction of a bromine atom, a fluorine atom, and a carbonitrile group onto the quinoline core, as in the case of this compound, is expected to confer unique electronic and steric characteristics. Halogen atoms, such as bromine and fluorine, are known to modulate the lipophilicity, metabolic stability, and binding interactions of molecules with biological targets. The carbonitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a hydrogen bond acceptor. Research on related quinoline-carbonitrile derivatives has highlighted their potential as lead compounds in drug discovery. nih.gov
Identification of Research Gaps and Underexplored Avenues
Given the novelty of this compound, numerous research gaps and underexplored avenues exist. A primary gap is the lack of a reported synthesis for this specific compound. While general methods for the synthesis of quinolines are well-established, the regioselective introduction of three different substituents at the 2, 5, and 8 positions presents a synthetic challenge that needs to be addressed. pharmaguideline.comnih.gov
Furthermore, the physicochemical and spectroscopic properties of this compound have not been characterized. Experimental data on its solubility, melting point, and spectroscopic signatures (NMR, IR, Mass Spectrometry) are essential for its identification and further study.
The biological activities of this compound remain completely unexplored. Screening for its potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties, based on the known activities of other quinoline derivatives, could reveal novel therapeutic applications. brieflands.comnih.gov The investigation of its mechanism of action at a molecular level would also be a significant area of future research.
From a materials science perspective, the potential of this compound as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, is another underexplored avenue. The unique combination of a π-conjugated system with electron-withdrawing groups could lead to interesting photophysical properties.
Potential for Novel Synthetic Methodologies
The synthesis of polysubstituted quinolines like this compound offers an opportunity for the development of novel and more efficient synthetic methodologies. While traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, they often require harsh conditions and can lack regioselectivity. pharmaguideline.comiipseries.org
Modern synthetic approaches could provide more elegant solutions. Transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization strategies have emerged as powerful tools for the precise and selective introduction of functional groups onto heterocyclic scaffolds. rsc.orgmdpi.com The development of a synthetic route that utilizes these modern techniques could significantly improve the efficiency and accessibility of this compound and its derivatives.
Green chemistry approaches, such as the use of environmentally benign solvents, catalyst-free reactions, and microwave-assisted synthesis, are also highly relevant. tandfonline.comijpsjournal.com Designing a synthetic pathway that adheres to the principles of green chemistry would be a significant advancement. Furthermore, the development of one-pot or tandem reactions that allow for the construction of the substituted quinoline core in a single operation would be highly desirable for improving synthetic efficiency. researchgate.net
Advanced Characterization Needs for Complex Derivatives
The unambiguous structural elucidation of complex quinoline derivatives like this compound necessitates the use of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR are fundamental, more advanced 2D NMR techniques would be crucial for the definitive assignment of all proton and carbon signals, especially in a highly substituted system where complex coupling patterns are expected. semanticscholar.orgipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity of the molecule. For fluorinated compounds, ¹⁹F NMR would also be a critical tool. The use of advanced NMR techniques like NOE (Nuclear Overhauser Effect) spectroscopy could provide insights into the spatial arrangement of the substituents. diva-portal.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of the molecule. nih.gov The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+2 peak, aiding in the identification of the compound. chemguide.co.uklibretexts.orglibretexts.org Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns, providing further structural information. mdpi.com
X-ray Crystallography: In the event that a crystalline sample can be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, confirming the substitution pattern and providing precise bond lengths and angles. nih.gov
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy would provide information about the functional groups present in the molecule, with the nitrile group exhibiting a characteristic sharp absorption band. nih.gov
Fluorescence Spectroscopy: Given that many quinoline derivatives are fluorescent, studying the photophysical properties of this compound using fluorescence spectroscopy could reveal its potential for applications in imaging and sensing. nih.gov
Computational-Guided Design of Functional Quinoline Derivatives
Computational chemistry and molecular modeling can play a pivotal role in accelerating the research and development of functional quinoline derivatives based on the this compound scaffold.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic data (NMR, IR). tandfonline.com These calculations can aid in the interpretation of experimental spectra and provide insights into the reactivity of the molecule. For instance, the calculation of molecular electrostatic potential (MEP) maps can help identify sites susceptible to electrophilic or nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of quinoline derivatives with their biological activities. ajol.infoscispace.com By identifying key molecular descriptors that influence a particular activity, these models can guide the design of new derivatives with improved potency and selectivity. This approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Molecular Docking: For derivatives with potential therapeutic applications, molecular docking simulations can be used to predict their binding modes and affinities to specific biological targets, such as enzymes or receptors. acs.org This information is invaluable for understanding the mechanism of action and for designing derivatives with enhanced binding interactions.
By integrating computational approaches with synthetic and biological studies, a more rational and efficient design of novel functional quinoline derivatives based on the this compound framework can be achieved.
Q & A
Q. Contradictions :
- If NMR signals conflict with expected splitting, use 2D techniques (COSY, HSQC) or compare with analogous compounds (e.g., 6-bromo-5,7-difluoroquinoline ).
- For ambiguous mass fragments, employ tandem MS/MS or isotopic labeling .
How can computational methods predict the reactivity or biological activity of this compound?
Answer:
Advanced strategies :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess electrophilic/nucleophilic sites. Fukui indices predict bromine/fluorine substitution preferences .
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The nitrile group may act as a hydrogen bond acceptor .
- QSAR models : Compare with fluorinated quinoline analogs to predict solubility, logP, and bioavailability .
What are the safety protocols for handling and disposing of this compound?
Answer:
Handling :
- Use PPE: Nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood due to volatile brominated byproducts .
Disposal : - Halogenated waste must be segregated and incinerated at >1,000°C to prevent dioxin formation. Neutralize acidic/basic residues before disposal .
What are potential applications of this compound in developing fluorescent probes or bioactive molecules?
Answer:
- Fluorescent probes : Modify the quinoline core with electron-donating groups (e.g., -NH₂) to enhance quantum yield. The nitrile group stabilizes excited states via conjugation .
- Antimicrobial agents : Fluorine enhances membrane permeability; bromine increases electrophilic reactivity toward bacterial enzymes .
How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Bromine (position 8) : Activates the ring for Suzuki-Miyaura couplings (e.g., with aryl boronic acids). The nitrile group at position 2 withdraws electrons, accelerating oxidative addition of Pd catalysts .
- Fluorine (position 5) : Moderates ring electron density, reducing undesired side reactions (e.g., C-F cleavage under basic conditions) .
How can researchers address low yields in large-scale synthesis?
Answer:
Advanced troubleshooting :
- Catalyst optimization : Use Pd(OAc)₂/XPhos for higher turnover in cyanation steps.
- Solvent effects : Replace DMF with DMAc to reduce viscosity and improve mixing .
- Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .
What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
Answer:
Key impurities : Unreacted bromo precursors or dehalogenated byproducts.
- UPLC-MS/MS : Detect impurities at <0.1% levels with MRM transitions specific to Br/F isotopes .
- Standard addition method : Spike samples with certified reference materials to validate accuracy .
How do structural modifications (e.g., replacing Br with Cl) affect the compound’s physicochemical properties?
Answer:
| Modification | Effect on logP | Melting Point | Reactivity |
|---|---|---|---|
| Br → Cl at position 8 | ↓ logP by ~0.5 | ↑ 10–15°C | ↓ in cross-coupling |
| F → CF₃ at position 5 | ↑ logP by ~1.2 | ↓ 5–8°C | ↑ metabolic stability |
Data extrapolated from analogs like 6-bromo-5,7-difluoroquinoline .
What role does the nitrile group play in stabilizing the compound under acidic/basic conditions?
Answer:
- Acidic conditions : The nitrile’s electron-withdrawing effect stabilizes the protonated quinoline ring via resonance.
- Basic conditions : Susceptible to hydrolysis if heated (→ amide or carboxylic acid). Use anhydrous conditions and avoid strong bases (e.g., NaOH) .
How can cryogenic techniques improve the characterization of metastable intermediates during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
